![molecular formula C8H9N3 B2805407 5-Methylpyrazolo[1,5-a]pyridin-3-amine CAS No. 1824408-73-2](/img/structure/B2805407.png)

5-Methylpyrazolo[1,5-a]pyridin-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

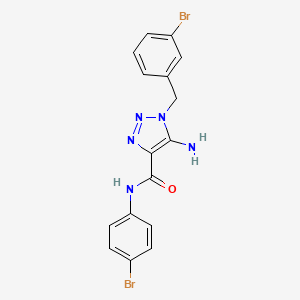

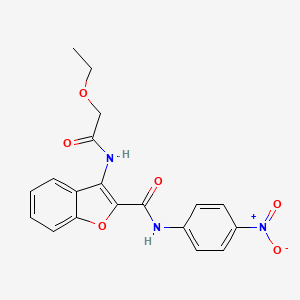

5-Methylpyrazolo[1,5-a]pyridin-3-amine is a chemical compound with the molecular formula C8H9N3 . It has a molecular weight of 147.18 . This compound is solid in its physical form .

Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives has been studied extensively . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced . This method provided the desired products with moderate to good yields .Molecular Structure Analysis

The InChI code for this compound is 1S/C8H9N3/c1-6-2-3-11-8(4-6)7(9)5-10-11/h2-5H,9H2,1H3 . This code provides a specific string of characters that describes the molecular structure of the compound.Physical and Chemical Properties Analysis

This compound is a solid compound . It has a molecular weight of 147.18 . The compound is stored at a temperature of -20°C .Applications De Recherche Scientifique

Synthesis and Derivatives Formation

5-Methylpyrazolo[1,5-a]pyridin-3-amine serves as a precursor for the synthesis of various heterocyclic compounds with potential applications in pharmaceuticals and materials science. It has been used to synthesize pyrazolo[1,5-a]pyrimidines, pyrazolo[5,1-c]triazines, thieno[2,3-b]pyridines, and polysubstituted pyridines containing the 1,2,3-triazole moiety. These compounds exhibit antitrypanosomal activity and are significant due to their antimetabolite properties in purine biochemical reactions, indicating their relevance in the development of new drugs and therapeutic agents (Abdelriheem, Zaki, & Abdelhamid, 2017).

Heterocyclizations and Structural Studies

The molecule has been involved in heterocyclizations with unsaturated arylaliphatic carboxylic acid derivatives, leading to the formation of compounds like 7-aryl-2-methyl-6,7-dihydropyrazolo[1,5-a]-pyrimidin-5(4H)-ones. These reactions showcase the versatility of this compound in generating structurally diverse heterocycles, which could be of interest in the synthesis of novel organic compounds with unique properties for various applications, including medicinal chemistry (Lipson et al., 2006).

Fluorescence and Photophysical Properties

The compound has been utilized in the synthesis of pyrazolopyridine annulated heterocycles, investigating the effect of substituents on their photophysical properties. This research is critical for developing new materials with specific fluorescence characteristics, which can be applied in sensors, organic light-emitting diodes (OLEDs), and other optoelectronic devices. The studies demonstrate the potential of this compound derivatives in materials science, particularly in the synthesis of compounds with desirable fluorescence properties (Patil, Shelar, & Toche, 2011).

Antibacterial Activity

Further, derivatives synthesized from this compound have been explored for their antibacterial activities. Novel heterocyclic scaffolds like 2,3-dihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridine-1,6-diones, developed through multicomponent reactions, have shown notable antibacterial properties. This indicates the potential of this compound in the field of drug discovery, particularly for developing new antibacterial agents to combat resistant bacterial strains (Frolova et al., 2011).

Mécanisme D'action

Pharmacokinetics

These properties would greatly impact the compound’s bioavailability, or the extent and rate at which it reaches its site of action .

Result of Action

The compound’s effects would depend on its mode of action and the biochemical pathways it affects .

Action Environment

Environmental factors can greatly influence a compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect how 5-Methylpyrazolo[1,5-a]pyridin-3-amine interacts with its targets and carries out its functions .

Propriétés

IUPAC Name |

5-methylpyrazolo[1,5-a]pyridin-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-6-2-3-11-8(4-6)7(9)5-10-11/h2-5H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWFVYUULSRDDTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=NN2C=C1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-dimethyl-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2805326.png)

![6-chloro-N-{[3-(morpholin-4-yl)thiolan-3-yl]methyl}pyridine-3-carboxamide](/img/structure/B2805330.png)

![(3Z)-3-[(2-ethoxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B2805333.png)

![3-(3-methoxyphenyl)-1-methyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-1H-pyrazole-5-carboxamide](/img/structure/B2805334.png)

![N-(3-chloro-4-methoxyphenyl)-2-[4-(3-methylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide](/img/structure/B2805338.png)

![Tert-butyl 3-[3-(chloromethyl)-1,2,4-oxadiazol-5-yl]azetidine-1-carboxylate](/img/structure/B2805342.png)

![1-(3-Acetylphenyl)-3-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2805344.png)